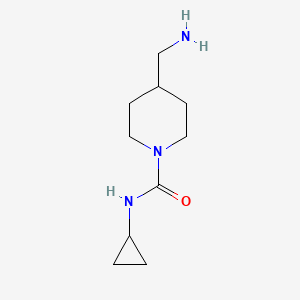

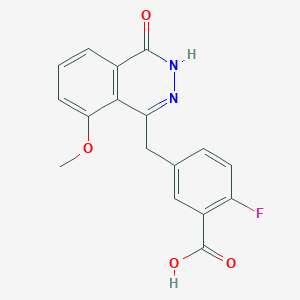

4-(aminomethyl)-N-cyclopropylpiperidine-1-carboxamide

Übersicht

Beschreibung

“4-(Aminomethyl)piperidine” is a trifunctional amine used in the synthesis of Schiff bases. It’s also used in the preparation of linear poly(amido amine)s, which form micelles for controlled delivery of drugs . “4-(aminomethyl)benzoic acid” or PAMBA is an antifibrinolytic .

Synthesis Analysis

The synthesis of “4-(aminomethyl)piperidine” from 4-Cyanopiperidine has been reported . A paper describes the chemoselective synthesis of β-enaminones from ynones and 4-(aminomethyl)aniline .

Chemical Reactions Analysis

A paper discusses the use of “4-(aminomethyl)piperidine” in the synthesis of new target compounds via surface anesthesia, infiltration anesthesia, block anesthesia, and acute toxicity tests . Another paper mentions the use of “4-(aminomethyl)aniline” in the aza-Michael addition of 1,3-diphenylprop-2-yn-1-one .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(aminomethyl)piperidine” include a melting point of 25 °C, a boiling point of 200 °C, and a density of 0.9151 (rough estimate). It’s soluble in water and sensitive to air .

Wissenschaftliche Forschungsanwendungen

Advanced Oxidation Processes for Environmental Remediation

A review on the degradation of acetaminophen by advanced oxidation processes elaborates on the pathway, by-products, and biotoxicity of these processes. Advanced oxidation processes (AOPs) are highlighted for their effectiveness in treating recalcitrant compounds in water, suggesting a potential research avenue for the environmental application of related compounds (Qutob et al., 2022).

Pharmacological Significance of Structurally Similar Compounds

Research on compounds with 1,3,4-oxadiazole cores, which share a similar propensity for modification and application in drug development as "4-(aminomethyl)-N-cyclopropylpiperidine-1-carboxamide," showcases their broad pharmacological properties. Such compounds are explored for their roles in developing new therapeutic agents, potentially opening research avenues for similarly structured chemicals (Rana et al., 2020).

Application in Supramolecular Chemistry

The use of benzene-1,3,5-tricarboxamides (BTAs) in supramolecular chemistry for applications ranging from nanotechnology to polymer processing is discussed, underscoring the versatility of amide compounds in scientific research. This indicates potential research directions for compounds with similar functionalities, such as "4-(aminomethyl)-N-cyclopropylpiperidine-1-carboxamide" (Cantekin et al., 2012).

Ethylene Perception and Plant Growth

The inhibitor of ethylene perception, 1-methylcyclopropene (1-MCP), and its extensive research implications for fruits and vegetables highlight the significance of cyclopropyl compounds in modulating plant growth and ripening processes. This suggests a potential area of interest for the agricultural application of structurally related compounds (Watkins, 2006).

Safety and Hazards

The safety data sheet for “4-(aminomethyl)benzoic acid” suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It recommends wearing personal protective equipment, avoiding contact with skin, eyes, and clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Eigenschaften

IUPAC Name |

4-(aminomethyl)-N-cyclopropylpiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c11-7-8-3-5-13(6-4-8)10(14)12-9-1-2-9/h8-9H,1-7,11H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGRHZAWJPPTBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)N2CCC(CC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(aminomethyl)-N-cyclopropylpiperidine-1-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

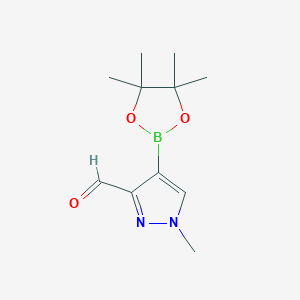

![tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1399534.png)

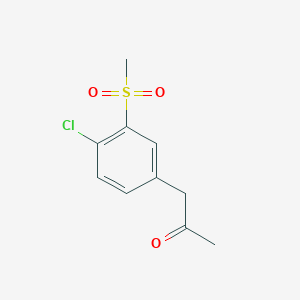

![1-[3-(3-Methoxy-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1399538.png)

![(3,4-dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol](/img/structure/B1399550.png)

![2-[(2,4-Difluorophenyl)methoxy]benzoic acid](/img/structure/B1399553.png)